Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride
Description
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride (CAS: 1009306-55-1) is a quinoline derivative with the molecular formula C₁₉H₁₇Cl₂NO₂ and a molecular weight of 370.26 g/mol . It is a hydrochloride salt of the parent compound, ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, which features a chloromethyl group at position 2, a phenyl group at position 4, and an ethyl ester at position 3 of the quinoline ring. This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of fused quinoline systems and heterocyclic derivatives, such as (E)-2-(arylvinyl)quinoline-3-carboxylic acids . It is commercially available with a purity of 95% and is supplied by manufacturers like Shaanxi Cuikang Pharmaceutical Technology .
The compound’s synthesis involves Friedel–Crafts acylation and Friedländer reactions starting from 2-aminobenzophenone and 4-chloroethylacetoacetate, catalyzed by cerium ammonium nitrate (CAN) . Its structural uniqueness lies in the reactive chloromethyl group, which enables further functionalization via nucleophilic substitution or elimination reactions .
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2.ClH/c1-2-23-19(22)18-16(12-20)21-15-11-7-6-10-14(15)17(18)13-8-4-3-5-9-13;/h3-11H,2,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQMWRZOUKPJCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596160 | |
| Record name | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126334-84-7 | |
| Record name | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride typically involves a multi-step process. One common method starts with the condensation of 2-chloromethylquinoline with benzaldehyde in the presence of a base to form 2-(chloromethyl)-4-phenylquinoline. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinoline derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, dihydroquinolines, and carboxylic acids.
Scientific Research Applications
Synthesis Techniques
The synthesis of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride has been achieved through several methodologies, notably the Friedländer reaction, which is a well-established method for creating quinoline derivatives. Recent advancements in synthetic techniques include:
- Microwave Irradiation : This method enhances reaction rates and yields by applying microwave energy to facilitate the Friedländer reaction under mild conditions .
- Ultrasound-Assisted Synthesis : Utilizing ultrasound waves has shown to improve the efficiency of the reaction and reduce synthesis time significantly .
- Catalytic Methods : The use of catalysts such as CAN (Cerium Ammonium Nitrate) has been reported to optimize yields during the synthesis process .
Biological Activities
This compound exhibits a range of biological activities, making it a valuable compound in pharmacological research:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound possess significant antibacterial properties against various pathogens, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
Research indicates that this compound derivatives exhibit cytotoxic effects against several cancer cell lines:
| Compound Derivative | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 5.6 |
| Compound B | Huh7 (Liver) | 7.46 |
| Compound C | HeLa (Cervical) | 16.54 |
These compounds demonstrate potential as anticancer agents with mechanisms involving apoptosis induction and cell cycle arrest .
Synthesis and Evaluation of Antimicrobial Activity
In a study by Rbaa et al., various derivatives were synthesized from this compound and tested for antimicrobial efficacy. The results indicated that certain derivatives exhibited enhanced activity against both Gram-positive and Gram-negative strains compared to traditional antibiotics .
Anticancer Activity Assessment
A comprehensive evaluation was conducted on the anticancer properties of synthesized derivatives against multiple cancer cell lines. Notably, one derivative showed potent activity against A549 cells with an IC50 value significantly lower than that of doxorubicin, a standard chemotherapeutic agent .
Mechanism of Action
The mechanism of action of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The phenyl and quinoline moieties contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride (CAS: 1009306-52-8)
- Molecular Formula: C₁₄H₁₅Cl₂NO₂
- Molecular Weight : 300.18 g/mol .
- Key Differences: Replaces the phenyl group at position 4 with a methyl group. Exhibits a lower molecular weight and altered lipophilicity compared to the phenyl-substituted analogue. Used in synthesizing chromenone derivatives and other heterocycles . Physical Properties: Pale red crystal with a melting point of 144°C; stored sealed at room temperature .
Ethyl 4-chloro-6-methylquinoline-3-carboxylate (CAS: 56824-87-4)
- Molecular Formula: C₁₃H₁₂ClNO₂
- Molecular Weight : 249.70 g/mol .
- Key Differences :
- Substitutes the chloromethyl group at position 2 with a hydrogen atom and introduces a chloro group at position 3.
- Lacks the reactive chloromethyl moiety, limiting its utility in further derivatization.
- Primarily employed in antimicrobial and anticancer research due to the chloro substituent’s electron-withdrawing effects .
Core Structural Modifications: Quinoline vs. Quinazoline
2-(Chloromethyl)-4-methylquinazoline (CAS: 109113-72-6)
- Molecular Formula : C₁₀H₉ClN₂
- Molecular Weight : 192.65 g/mol .
- Key Differences: Replaces the quinoline ring with a quinazoline scaffold (two nitrogen atoms at positions 1 and 3). The absence of the ester group reduces steric hindrance, enhancing binding affinity in enzyme inhibition studies. Applications include kinase inhibitor development .
Positional Isomerism: Substituent Placement
Ethyl 4-chloro-8-methylquinoline-3-carboxylate (CAS: 37041-32-0)
Comparative Data Table
Biological Activity
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 362.2 g/mol. Its structure consists of a quinoline core, which is known for its diverse biological activities due to its ability to interact with various biological targets. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.
1. Antimicrobial Activity
Research indicates that derivatives of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate demonstrate notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various pathogens, including bacteria and fungi. Studies suggest that these compounds can inhibit the growth of certain microorganisms through mechanisms that may involve disruption of cellular processes or interference with metabolic pathways .
2. Anticancer Properties
Quinoline derivatives, including ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, have been investigated for their anticancer potential. They exhibit antiproliferative activity against tumor cell lines, including those associated with leukemia and breast cancer. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .
3. Antidiabetic Effects
Emerging studies suggest that this compound may play a role in modulating insulin resistance and hyperglycemia. It has been shown to interact with protein targets involved in glucose metabolism, potentially influencing insulin signaling pathways. This indicates its potential application in treating metabolic disorders such as diabetes.
The biological activity of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate can be attributed to several mechanisms:
- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit enhanced biological activity.
- Enzyme Inhibition : Quinoline derivatives are known to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and cancer .
- Antioxidant Properties : Some studies have indicated that these compounds possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems.
Research Findings
A summary of key research findings on the biological activity of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate is presented below:
Case Studies
Several case studies highlight the therapeutic potential of quinoline derivatives:
- Antimalarial Activity : A study on related quinoline compounds demonstrated their effectiveness against Plasmodium falciparum, suggesting that structural modifications can enhance potency and selectivity against malaria parasites .
- Anticancer Research : Investigations into quinoline derivatives revealed significant activity against various cancer cell lines, leading to ongoing research into their mechanisms and potential as chemotherapeutic agents .
- Metabolic Disorders : Research focusing on the modulation of insulin resistance indicates promising results for quinoline derivatives in managing diabetes-related conditions.
Q & A
Q. What is the optimal synthetic route for preparing ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride?
The compound is synthesized via a Friedländer reaction between 2-aminobenzophenone and ethyl 4-chloroacetoacetate in methanol, catalyzed by ceric ammonium nitrate (CAN, 10 mol%) at room temperature. This yields 84% of the intermediate, which is subsequently converted to the hydrochloride salt. Key steps include purification via silica gel chromatography (petroleum ether/EtOAc, 5:1) and acidification with HCl . Alternative methods using microwave or ultrasound irradiation have lower yields, making the CAN-catalyzed route preferable for scalability .
Q. How is the crystal structure of this compound determined?
X-ray crystallography using SHELXL software (SHELX system) is the standard method. Single-crystal diffraction data are collected, and structures are refined with SHELXL-97, ensuring precise determination of bond lengths, angles, and packing motifs. For example, related quinoline derivatives have been analyzed using this approach in Acta Crystallographica Section E .
Q. What safety precautions are required when handling this compound?
While specific GHS data for this compound are unavailable, analogous chlorinated quinolines require:
- PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Use in a fume hood due to potential respiratory irritation.
- Immediate neutralization of spills with NaHCO₃ or similar bases. First aid measures include rinsing exposed areas with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How do substituents on the quinoline core influence reactivity in derivative synthesis?
The chloromethyl group at position 2 enables nucleophilic substitution (e.g., Williamson ether synthesis with phenols/K₂CO₃ in CH₃CN). Substituent effects are studied by varying reaction conditions:
Q. What analytical methods resolve contradictions in reported synthesis yields?
Conflicting yields (e.g., 84% vs. <50% in microwave-assisted routes) are addressed by:
Q. How is this compound applied in fluorescence-based sensing?
The quinoline core exhibits solvent-dependent fluorescence. In acetonitrile, its emission is quenched by nitroaromatics (e.g., TNT) via a static quenching mechanism. Researchers quantify quenching efficiency using Stern-Volmer plots, with detection limits in the µM range. Solvent polarity and analyte concentration are critical variables .
Q. What role does this compound play in medicinal chemistry?
It serves as a precursor for fused heterocycles (e.g., benzoxepinoquinolines) with potential bioactivity. Cyclization of 2-(phenoxymethyl) derivatives using polyphosphoric acid (PPA) at 150°C yields compounds screened for antimicrobial and anticancer properties. Substituent diversity is key to structure-activity relationship (SAR) studies .
Methodological Tables
Q. Table 1: Optimization of Derivative Synthesis
Q. Table 2: Fluorescence Quenching by Nitroaromatics
| Solvent | Quenching Efficiency (TNT) | Mechanism | Reference |
|---|---|---|---|
| Acetonitrile | 90% (10 µM TNT) | Static quenching | |
| Ethanol | 65% (10 µM TNT) | Dynamic + static |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
